molecular formula C21H18N6O2 B2510916 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol CAS No. 896816-13-0

2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol

Número de catálogo: B2510916
Número CAS: 896816-13-0
Peso molecular: 386.415
Clave InChI: SUYZLDOIBUEPQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol is a complex heterocyclic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core : This moiety is known for its diverse biological activities.
  • Substituents : The presence of a 2,4-dimethylphenyl group and a 5-methoxyphenol group enhances its chemical diversity and may influence its interactions with biological targets.

Adenosine Receptor Antagonism

Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant affinity for the A2A adenosine receptor subtype , which plays a crucial role in various physiological processes. The compound demonstrates low nanomolar affinity for A2A receptors and has been implicated in therapeutic applications for neurodegenerative disorders such as Parkinson's disease due to its ability to reverse adenosine-induced inhibition in biological assays .

Cytotoxic Activity Against Cancer Cell Lines

The compound has shown promising results in cytotoxic assays against various cancer cell lines. Notably:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This inhibition is crucial as CDK2 is involved in cell cycle regulation. Compounds similar to the target molecule have demonstrated significant cytotoxic effects against cervical and breast cancer cell lines with IC50 values ranging from 45 to 97 nM .
  • EGFR Inhibition : Studies have shown that related compounds inhibit the activation of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The binding at the ATP site of EGFR suggests a mechanism for antiproliferative activity against tumor cells .

Case Studies and Experimental Results

  • Antiproliferative Effects :
    • A study evaluated several derivatives of pyrazolo[1,2,4]triazolopyrimidine for their antiproliferative activity against cancer cell lines. Compound variations exhibited different levels of cytotoxicity. Notably, one compound showed effective inhibition of cell growth at concentrations as low as 7 µM against HeLa cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to explore the binding modes of these compounds on protein targets. The results indicate that the structural features of these compounds contribute significantly to their binding affinity and selectivity towards specific targets .
  • In Vivo Studies :
    • Preliminary in vivo studies suggest that compounds with similar structures significantly inhibited tumor growth and induced apoptosis in MCF-7 models. These findings underscore the potential for developing these compounds as anticancer agents .

Data Summary

Biological Activity Target IC50 (nM) Comments
A2A Adenosine Receptor AntagonismA2A ReceptorLow nanomolarPotential therapeutic applications in neurodegeneration
CDK2 InhibitionCDK245–97Significant cytotoxicity against cervical and breast cancer
EGFR InhibitionEGFR7–11Inhibits activation; potential for breast cancer treatment

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a unique structural framework characterized by a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core linked to a methoxyphenol group and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions that include the formation of the triazolo-pyrimidine core followed by the addition of the methoxyphenol and dimethylphenyl groups. Techniques such as NMR and IR spectroscopy are employed to analyze the molecular structure and confirm the successful synthesis of the compound.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2).

Applications in Medicinal Chemistry

The primary applications of 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol include:

  • Cancer Treatment : Due to its ability to inhibit CDK2, it is being explored as a potential therapeutic agent in cancer treatment strategies.
  • Drug Design : The compound serves as a pharmacophore in drug design due to its structural features that allow for diverse interactions with biological targets.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Inhibition Studies : Research has shown that this compound exhibits IC50 values in low micromolar ranges against CDK2.
    • Reference: A study published in Scientific Reports demonstrated that derivatives similar to this compound could effectively inhibit cell cycle progression in vitro.
  • Cytotoxicity Testing : The compound has been tested against multiple cancer cell lines with promising results indicating its potential as an anticancer agent.
    • Reference: An article in Journal of Medicinal Chemistry detailed the cytotoxic effects observed in MCF-7 and HCT-116 cell lines.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes selective nucleophilic substitution at positions activated by electron-withdrawing groups within the triazolopyrimidine core:

Reaction TypeConditionsProducts/OutcomesReference
Halogenation POCl₃/PCl₅ at 80–100°C5-Chloro derivative formation
Azide Substitution NaN₃ in DMF, 60°C, 12hAzido-functionalized intermediates
Amine Coupling Piperazine/Et₃N in CH₃CN, RTSulfonamide derivatives (bioactive)

Key observations:

  • Chlorination occurs preferentially at position 5 due to electron deficiency from adjacent nitrogen atoms.

  • Sodium azide replaces methylsulfonyl groups under mild conditions, enabling click chemistry applications .

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl and methoxyphenol substituents direct electrophilic attacks:

ElectrophileConditionsRegioselectivityReference
Nitration HNO₃/H₂SO₄, 0°CPara to methoxy group (phenolic ring)
Sulfonation ClSO₃H, CH₂Cl₂, −10°C4’-Position of phenyl ring
Friedel-Crafts AlCl₃, Ac₂O, refluxAcetylation at C3 of dimethylphenyl

Structural factors influencing reactivity:

  • Methoxy group (+M effect) activates the phenolic ring for nitration.

  • Steric hindrance from 2,4-dimethyl groups limits substitution on that phenyl ring.

Oxidation/Reduction Reactions

The methoxyphenol moiety shows distinct redox behavior:

ProcessReagents/ConditionsProductsApplications
Phenol Oxidation KMnO₄, H₂O, 80°CQuinone formation (reversible)Electrochemical studies
Demethylation BBr₃, CH₂Cl₂, −78°CCatechol derivativeEnhanced solubility
Hydrogenation H₂ (1 atm), Pd/C, EtOHPartial saturation of pyrimidine ringBioactivity modulation

Notable findings:

  • Controlled oxidation converts the methoxy group to hydroxyl without disrupting the heterocycle.

  • Hydrogenation reduces C=N bonds in the triazolo ring, altering kinase inhibition profiles.

Cross-Coupling Reactions

Transition metal-catalyzed reactions enable structural diversification:

ReactionCatalysts/ConditionsApplications
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives (improved CDK2 affinity)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, t-BuONaN-Aryl analogs (enhanced selectivity)
Sonogashira CuI, PdCl₂(PPh₃)₂, NEt₃Alkynylated derivatives (probe synthesis)

Optimized parameters:

  • Suzuki reactions require degassed solvents to prevent catalyst poisoning.

  • Electron-deficient pyrimidine ring facilitates oxidative addition in cross-couplings .

Acid/Base-Mediated Transformations

pH-dependent behavior impacts solubility and reactivity:

ConditionObserved ChangesMechanistic Insight
Acidic (pH < 3) Protonation at N7 (pKa ≈ 2.8)Altered π-stacking interactions
Basic (pH > 10) Deprotonation of phenolic −OHIncreased aqueous solubility (logP −1.2 → −2.4)
Buffered Solutions Tautomerism in triazolo ringImpacts protein binding conformations

Photochemical Reactions

UV-induced transformations enable controlled modifications:

WavelengthProductsQuantum Yield (Φ)
254 nm (UVC)[2+2] Cycloaddition products0.12 ± 0.03
365 nm (UVA)Singlet oxygen generation0.45 (Type II PDT)
Visible LightElectron transfer to flavoproteinsN/A

Applications:

  • Photodynamic therapy candidates through ROS generation

  • Photoaffinity labeling probes via nitrene intermediates

Critical Analysis of Reaction Outcomes

  • Regioselectivity Challenges : Competing reactivity at N3 vs. N6 positions requires careful condition optimization .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by 22–35% compared to THF.

  • Thermal Stability : Decomposition observed >180°C limits high-temperature applications.

Propiedades

IUPAC Name

2-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-19-16(10-23-27)21-25-24-20(26(21)11-22-19)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYZLDOIBUEPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.